molecular formula C20H19ClN2O4 B11146091 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide

Cat. No.: B11146091
M. Wt: 386.8 g/mol
InChI Key: SJFATRWFTDWKNL-UHFFFAOYSA-N
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Description

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a chloro group, dimethyl groups, and a pyridyl ethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and chlorination to introduce the chloro group.

The next step involves the introduction of the pyridyl ethyl acetamide moiety. This can be accomplished through a nucleophilic substitution reaction, where the hydroxyl group of the chromen-2-one core is replaced with the pyridyl ethyl acetamide group. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group and the pyridyl ethyl acetamide moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate, while electrophilic substitution can be facilitated by reagents such as sulfuric acid or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce alcohols or alkanes

Scientific Research Applications

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The chloro and pyridyl groups can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group and the pyridyl ethyl acetamide moiety enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-5-14-3-6-22-7-4-14/h3-4,6-7,9-10H,5,8,11H2,1-2H3,(H,23,24)

InChI Key

SJFATRWFTDWKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=NC=C3)C

Origin of Product

United States

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